molecular formula C17H12N2O11S2 B13870366 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid CAS No. 36913-07-2

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid

Cat. No.: B13870366
CAS No.: 36913-07-2
M. Wt: 484.4 g/mol
InChI Key: AVQNYAVVZFBCKZ-UHFFFAOYSA-N
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Description

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid is a complex organic compound known for its vibrant color and unique chemical properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid typically involves a multi-step process. One common method starts with the diazotization of 1,8-dihydroxy-3,6-disulfo-2-naphthylamine, followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography, due to its strong absorbance in the visible spectrum.

    Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular components.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the production of dyes and pigments, contributing to the vibrant colors in textiles and other materials.

Mechanism of Action

The mechanism of action of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a crucial role in its applications in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
  • 3-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
  • 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-mandelic acid

Uniqueness

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid stands out due to its specific structural configuration, which imparts unique chemical properties and reactivity. Its strong absorbance in the visible spectrum and ability to form stable complexes with metal ions make it particularly valuable in analytical applications.

Properties

CAS No.

36913-07-2

Molecular Formula

C17H12N2O11S2

Molecular Weight

484.4 g/mol

IUPAC Name

4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H12N2O11S2/c20-11-5-8(1-2-10(11)17(23)24)18-19-15-13(32(28,29)30)4-7-3-9(31(25,26)27)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24)(H,25,26,27)(H,28,29,30)

InChI Key

AVQNYAVVZFBCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O)C(=O)O

Origin of Product

United States

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